molecular formula C7H8F3NO2 B13270124 (1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1212823-78-3

(1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B13270124
CAS No.: 1212823-78-3
M. Wt: 195.14 g/mol
InChI Key: AUALRSWGZMNLIB-FCAWWPLPSA-N
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Description

(1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[310]hexane-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic core through a series of cyclization reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bicyclic structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S,5S,6S)-6-(Methyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (1S,3S,5S,6S)-6-(Chloromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs. These properties enhance its potential for various applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

1212823-78-3

Molecular Formula

C7H8F3NO2

Molecular Weight

195.14 g/mol

IUPAC Name

(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)4-2-1-3(6(12)13)11-5(2)4/h2-5,11H,1H2,(H,12,13)/t2-,3-,4-,5-/m0/s1

InChI Key

AUALRSWGZMNLIB-FCAWWPLPSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@H]2N[C@@H]1C(=O)O)C(F)(F)F

Canonical SMILES

C1C2C(C2NC1C(=O)O)C(F)(F)F

Origin of Product

United States

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